2-[5-(Pyridin-4-yl)-1,3,4-oxadiazol-2-yl]acetohydrazide
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Overview
Description
2-[5-(Pyridin-4-yl)-1,3,4-oxadiazol-2-yl]acetohydrazide is a heterocyclic compound that contains a pyridine ring and an oxadiazole ring. This compound is of interest due to its potential biological activities and applications in various fields such as medicinal chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[5-(Pyridin-4-yl)-1,3,4-oxadiazol-2-yl]acetohydrazide typically involves the cyclization of appropriate precursors. One common method involves the reaction of hydrazides with carboxylic acids or their derivatives under acidic or basic conditions. For example, the reaction of 2-(pyridin-4-yl)-1,3,4-oxadiazole-5-carboxylic acid with hydrazine hydrate can yield the desired acetohydrazide derivative .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-[5-(Pyridin-4-yl)-1,3,4-oxadiazol-2-yl]acetohydrazide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxadiazole derivatives.
Reduction: Reduction reactions can convert the oxadiazole ring to other heterocyclic structures.
Substitution: The compound can participate in nucleophilic substitution reactions, where the hydrazide group can be replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines and thiols. Reaction conditions typically involve controlled temperatures and pH to ensure selective transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxadiazole N-oxides, while substitution reactions can produce a variety of functionalized derivatives.
Scientific Research Applications
2-[5-(Pyridin-4-yl)-1,3,4-oxadiazol-2-yl]acetohydrazide has several scientific research applications:
Medicinal Chemistry: This compound is investigated for its potential as an inhibitor of nucleotide pyrophosphatases, which are enzymes involved in various pathological conditions.
Biological Studies: It is used in studies related to enzyme inhibition, antimicrobial activity, and anticancer properties.
Materials Science: The compound’s unique structure makes it a candidate for the development of new materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 2-[5-(Pyridin-4-yl)-1,3,4-oxadiazol-2-yl]acetohydrazide involves its interaction with molecular targets such as enzymes. For instance, as an inhibitor of nucleotide pyrophosphatases, it binds to the active site of the enzyme, preventing the hydrolysis of nucleotides and thereby modulating cellular signaling pathways .
Comparison with Similar Compounds
Similar Compounds
2-[5-(Pyridin-3-yl)-1,3,4-oxadiazol-2-yl]acetohydrazide: This compound has a similar structure but with a pyridin-3-yl group instead of a pyridin-4-yl group.
1,3,4-Oxadiazole Derivatives: Other derivatives of 1,3,4-oxadiazole also show a range of biological activities, including antimicrobial and anticancer properties.
Uniqueness
The uniqueness of 2-[5-(Pyridin-4-yl)-1,3,4-oxadiazol-2-yl]acetohydrazide lies in its specific substitution pattern, which can influence its binding affinity and selectivity towards molecular targets. This makes it a valuable compound for developing targeted therapies and novel materials.
Properties
IUPAC Name |
2-(5-pyridin-4-yl-1,3,4-oxadiazol-2-yl)acetohydrazide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N5O2/c10-12-7(15)5-8-13-14-9(16-8)6-1-3-11-4-2-6/h1-4H,5,10H2,(H,12,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PKFBDTUUZZMVNY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC=C1C2=NN=C(O2)CC(=O)NN |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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